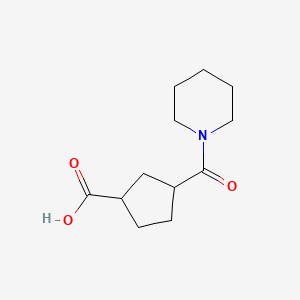

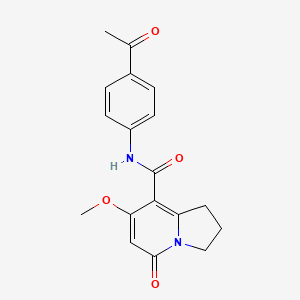

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds used in the pharmaceutical industry .Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Enantioselective Synthesis of Chiral Piperidines

Piperidines, prevalent in medicines, lack robust methods for asymmetric syntheses. A study by Zhang, Zhang, and Nagib (2019) introduced a catalytic, regio-, and enantioselective δ C-H cyanation of acyclic amines. This method utilizes a chiral Cu catalyst, facilitating the formation of chiral piperidines through a radical relay mechanism, highlighting a significant advancement in the enantioselective synthesis of chiral piperidines from simpler acyclic amines (Zhang, Zhang, & Nagib, 2019).

Cyclizations to Piperidine Derivatives

Mooiweer, Hiemstra, Fortgens, and Speckamp (1987) investigated the cyclizations of acyclic N-acyliminium ions, leading to pyrrolidines and piperidines structurally related to proline and pipecolic acid. This research contributes to the understanding of how silicon-assisted cyclocondensation can be used to synthesize piperidine derivatives from simpler precursors (Mooiweer et al., 1987).

Aza-Cope/Aza-Prins Cyclization

Nallasivam and Fernandes (2015) explored the cascade aza-Cope/aza-Prins cyclization of homoallylamines, which afforded substituted piperidines. This study provides insights into the use of glyoxalic acid for the synthesis of bicyclic structures and introduces new entities in the form of tripod and crucifix-shaped piperidine derivatives (Nallasivam & Fernandes, 2015).

Iron-catalyzed Synthesis of Piperidines

Bolm, Legros, Le Paih, and Zani (2004) detailed an iron(III) halide-promoted aza-Prins cyclization, providing a new method for synthesizing six-membered azacycles. This process underscores the role of iron catalysis in the synthesis of structurally diverse piperidines, contributing significantly to the development of pharmaceutical compounds (Bolm et al., 2004).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid, is an important task of modern organic chemistry . This will continue to be a significant area of research in the future .

properties

IUPAC Name |

3-(piperidine-1-carbonyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(13-6-2-1-3-7-13)9-4-5-10(8-9)12(15)16/h9-10H,1-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXFPHRQZJBAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2562084.png)

![N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2562088.png)

![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)

![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2562092.png)

![Ethyl 2-[2-(4-tert-butylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562100.png)

![4-(3-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2562102.png)

![N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide](/img/structure/B2562104.png)